molecular formula C7H13NO2 B1595015 Methyl 1-pyrrolidineacetate CAS No. 22041-18-5

Methyl 1-pyrrolidineacetate

Cat. No.: B1595015
CAS No.: 22041-18-5
M. Wt: 143.18 g/mol
InChI Key: BMWOSLXYXGTLAR-UHFFFAOYSA-N
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Description

Methyl 1-pyrrolidineacetate is a pyrrolidine-based ester compound characterized by a pyrrolidine ring (a five-membered secondary amine) linked to a methyl ester group via an acetic acid backbone. For instance, Ethyl 1-pyrrolidineacetate (CAS 22041-19-6) shares the same pyrrolidine-acetic acid backbone but substitutes the methyl ester with an ethyl group . This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis or organic chemistry due to its reactive ester group and the basicity of the pyrrolidine moiety.

Properties

IUPAC Name

methyl 2-pyrrolidin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWOSLXYXGTLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176514
Record name Acetic acid, pyrrolidin-1-yl-, methyl ester
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22041-18-5
Record name Acetic acid, pyrrolidin-1-yl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041185
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Record name Acetic acid, pyrrolidin-1-yl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(pyrrolidin-1-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-pyrrolidineacetate can be synthesized from pyrrolidine and methyl diazoacetate . The reaction typically involves the use of tetrakis(acetato)chloridodiruthenium(II,III) as a catalyst in benzene at 75°C for 20.5 hours . This method is known for its regioselectivity and moderate yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis from pyrrolidine and methyl diazoacetate is a feasible route for large-scale production, given the availability of starting materials and the efficiency of the catalytic process.

Chemical Reactions Analysis

Hydrogenation of the Pyrrolidine Ring

Methyl 1-pyrrolidineacetate undergoes catalytic hydrogenation to produce saturated derivatives. For example, in the synthesis of 1-methyl-2-(2-hydroxyethyl)pyrrolidine, the compound’s α,β-unsaturated ester moiety is hydrogenated using 5% Rh/C or 5% Rh/γ-Al₂O₃ under mild conditions (10 bar H₂, 25–50°C) . Key findings include:

  • Activity dependence : Catalyst performance declines with reuse due to adsorption of byproducts (e.g., 1-methylpyrrolidine) on acidic sites, reducing conversion rates from 100% (fresh catalyst) to 14% (6th reuse) .

  • Temperature effects : Higher temperatures (50°C) improve desorption of inhibitors, enhancing initial reaction rates (e.g., 276.8 nL H₂·g⁻¹·h⁻¹ at 50°C vs. 121.8 nL H₂·g⁻¹·h⁻¹ at 25°C) .

Table 1: Hydrogenation Performance of 5% Rh/C

Catalyst ReuseConversion (%)Reaction Time (h)
Fresh1003.5
2nd reuse964.2
6th reuse141.0

Reduction of the Ester Group

The ester group in this compound is reducible to primary alcohols using metal borohydrides . Two approaches are documented:

  • Sequential reduction :

    • Double bond hydrogenation with Pd/C .

    • Ester reduction with NaBH₄ or LiBH₄ to yield 1-methyl-2-(2-hydroxyethyl)pyrrolidine .

  • Single-step reduction : Simultaneous hydrogenation and ester reduction using NaBH₄ with Lewis acids (e.g., LiCl, ZnCl₂), achieving 99% conversion in 2 h .

Key conditions :

  • Solvent: Acetic acid (step A), alcohol (step B) .

  • Temperature: 30°C or below to prevent side reactions .

Enantioselective Hydrogenation

Chiral catalysts enable asymmetric synthesis of R(+)-1-methyl-2-(2-hydroxyethyl)pyrrolidine. Method 3 in employs chiral Rh catalysts for enantioselective hydrogenation of allylic alcohol intermediates, achieving high enantiomeric excess (ee > 90%).

Scientific Research Applications

Methyl 1-pyrrolidineacetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 1-pyrrolidineacetate involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. This leads to enhanced mood, increased energy, and heightened alertness . The molecular targets include neurotransmitter transporters and receptors involved in the regulation of mood and cognition.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences among Methyl 1-pyrrolidineacetate and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Structural Features
This compound* C₇H₁₃NO₂ 143.18 Not provided Ester, pyrrolidine Pyrrolidine ring + methyl ester
Ethyl 1-pyrrolidineacetate C₈H₁₅NO₂ 157.21 22041-19-6 Ester, pyrrolidine Ethyl ester substitution
Methyl 2-Oxo-1-pyrrolidineacetate C₇H₁₁NO₃ 157.17 59776-88-4 Ester, pyrrolidone (2-oxo) Ketone group at pyrrolidine C2
Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate C₁₃H₁₇NO₂ 219.28 27594-60-1 Ester, pyrrolidine, phenyl Phenyl substitution at C2
Methyl [(pyrrolidin-1-ylcarbonothioyl)thio]acetate C₈H₁₃NO₂S₂ 243.33 852399-75-8 Thioester, pyrrolidine Dual thio groups for reactivity

Physicochemical and Application Differences

  • Reactivity and Stability: this compound’s ester group renders it susceptible to hydrolysis under acidic or basic conditions, similar to Ethyl 1-pyrrolidineacetate . The 2-oxo derivative (Methyl 2-Oxo-1-pyrrolidineacetate) forms a lactam (pyrrolidone), reducing basicity compared to the parent pyrrolidine .
  • Applications :

    • Pharmaceutical Intermediates : Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate (CAS 27594-60-1) is utilized as a reference standard in forensic and pharmacological research due to its structural complexity and stability .
    • Synthetic Flexibility : Ethyl 1-pyrrolidineacetate’s ethyl ester may offer improved solubility in organic solvents compared to methyl esters, influencing its use in reaction optimization .
    • Specialized Reactivity : The thioester variant (CAS 852399-75-8) is tailored for controlled radical polymerization or biochemical tagging .

Biological Activity

Methyl 1-pyrrolidineacetate is a synthetic compound classified under pyrrolidinyl-substituted cathinones. It has gained attention due to its psychoactive properties , which include stimulant and euphoric effects. The molecular formula for this compound is C7_7H11_{11}NO3_3, with a molecular weight of 157.17 g/mol. Its synthesis typically involves the reaction of pyrrolidine with methyl diazoacetate, which is a feasible route for both laboratory and potential industrial production.

The biological activity of this compound primarily revolves around its interaction with the central nervous system (CNS) . It functions as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This elevation in neurotransmitter levels leads to enhanced mood, increased energy, and heightened alertness, making it a subject of interest in both pharmacological research and potential therapeutic applications.

Psychoactive Properties

Research has indicated that this compound exhibits significant psychoactive effects. These include:

  • Stimulant effects : Similar to other compounds in its class, it may enhance physical performance and cognitive function.
  • Euphoric effects : Users report feelings of euphoria, which can lead to its misuse.

Study on Neurotransmitter Levels

A study examining the compound's effect on neurotransmitter levels found that administration resulted in a significant increase in both dopamine and norepinephrine concentrations in rodent models. This increase was associated with observable behavioral changes consistent with stimulant activity, such as increased locomotion and exploratory behavior.

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies revealed:

  • Acute toxicity : High doses led to adverse effects including agitation, increased heart rate, and potential neurotoxicity.
  • Chronic exposure : Long-term exposure studies indicated potential for dependency and withdrawal symptoms similar to those observed with other stimulant drugs.

Summary of Biological Activity

Property Description
Chemical Class Pyrrolidinyl-substituted cathinones
Molecular Formula C7_7H11_{11}NO3_3
Psychoactive Effects Stimulant and euphoric effects
Mechanism of Action Increases dopamine and norepinephrine levels in the CNS
Toxicity Profile Acute toxicity observed; potential for dependency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-pyrrolidineacetate
Reactant of Route 2
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Methyl 1-pyrrolidineacetate

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